chemical structure and physical properties of 7-Hydroxy-2-(1H)-Quinolinone
chemical structure and physical properties of 7-Hydroxy-2-(1H)-Quinolinone
Technical Whitepaper: Structural Dynamics, Physicochemical Profiling, and Synthetic Applications of 7-Hydroxy-2-(1H)-Quinolinone
Executive Summary
7-Hydroxy-2-(1H)-quinolinone (CAS 70500-72-0), commonly referred to as 7-hydroxycarbostyril, is a critical bifunctional scaffold in modern medicinal chemistry [[1]](). Recognized primarily as the foundational intermediate in the synthesis of atypical antipsychotics such as Aripiprazole and Brexpiprazole, its utility hinges on its unique structural dynamics and ambident reactivity 2. This guide provides an in-depth analysis of its physicochemical properties, tautomeric behavior, and field-proven experimental protocols for regioselective functionalization.
Structural Dynamics and Ambident Reactivity
At the core of 7-Hydroxy-2-(1H)-quinolinone's reactivity is its lactam-lactim tautomerism and ambident nucleophilicity 3. The molecule exists in a dynamic equilibrium between the lactam (7-hydroxy-2(1H)-quinolinone) and lactim (2,7-dihydroxyquinoline) forms.
Mechanistic Causality: In the solid state and within polar media, the lactam form is heavily favored due to strong amide resonance stabilization (~25-30 kcal/mol) and the formation of robust intermolecular hydrogen-bonding networks [[4]](). However, under basic synthetic conditions, deprotonation yields a conjugate base with two potential nucleophilic sites: the phenoxide oxygen and the lactam nitrogen. Controlling regioselectivity (O-alkylation vs. N-alkylation) is the primary challenge in active pharmaceutical ingredient (API) synthesis, requiring precise tuning of solvent polarity and base strength 3.
Caption: Lactam-Lactim Tautomeric Equilibrium of 7-Hydroxy-2-(1H)-quinolinone.
Physicochemical Profiling
Accurate physicochemical data is essential for optimizing reaction conditions, solvent selection, and downstream purification workflows. The following table summarizes the validated properties of 7-Hydroxy-2-(1H)-quinolinone 1, 2.
| Property | Value | Implication for Drug Development |
| Molecular Formula | C₉H₇NO₂ | Defines foundational stoichiometry. |
| Molecular Weight | 161.16 g/mol | Low MW allows for modular API expansion. |
| Melting Point | 234–238 °C | Indicates high crystal lattice energy and thermal stability. |
| Density | 1.282 g/cm³ | Relevant for bulk powder handling and reactor loading. |
| LogP | 1.23 | Moderate lipophilicity; guides extraction solvent choice. |
| Polar Surface Area (PSA) | 53.09 Ų | Predicts favorable membrane permeability profiles. |
| Solubility | Slightly soluble in DMSO/MeOH; Insoluble in water | Necessitates polar aprotic solvents for homogeneous reactions. |
Experimental Methodology: Self-Validating Regioselective O-Alkylation
To synthesize key intermediates like 7-(4-chlorobutoxy)-2(1H)-quinolinone (a direct Brexpiprazole precursor) [[5]](), strict chemoselectivity is required. The following protocol outlines a self-validating system for O-alkylation, ensuring high purity and yield 6.
Step-by-Step Protocol & Causality:
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Reaction Setup: Dissolve 1.0 equivalent of 7-Hydroxy-2-(1H)-quinolinone in anhydrous acetonitrile (MeCN). Causality: MeCN is a polar aprotic solvent that enhances the nucleophilicity of the phenoxide anion without strongly solvating it via hydrogen bonding, thereby kinetically favoring O-alkylation over N-alkylation.
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Base Addition: Add 1.1 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ is a mild base. It is sufficiently basic to deprotonate the phenolic -OH (pKa ~9.3) but not the less acidic lactam N-H. This ensures the generation of the highly reactive phenoxide nucleophile while leaving the lactam nitrogen protonated and unreactive.
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Electrophile Addition: Add 1.2 equivalents of 1-bromo-4-chlorobutane dropwise. Causality: This bifunctional electrophile contains both a bromide and a chloride. Because bromide is a significantly better leaving group than chloride (due to lower bond dissociation energy and higher polarizability), the Sₙ2 displacement occurs exclusively at the brominated carbon, preventing unwanted cross-linking.
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Thermal Activation: Heat the mixture to 60–65 °C for 8–10 hours under an argon atmosphere. Causality: This specific temperature range provides the optimal activation energy for the Sₙ2 reaction while minimizing thermal degradation and thermodynamically driven N-alkylation side reactions.
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In-Process Validation (Self-Validation Checkpoint 1): Monitor the reaction via TLC (Eluent: EtOAc/Hexane). The disappearance of the highly polar starting material and the emergence of a single, less polar spot indicates successful, clean O-alkylation.
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Work-up & Analytical Confirmation (Self-Validation Checkpoint 2): Evaporate the solvent, wash with water to remove inorganic salts, and extract with dichloromethane. Validate the product via ¹H-NMR. Causality: The protocol is self-validating through NMR spectroscopy. The presence of a triplet at ~4.0 ppm (representing the new O-CH₂ linkage) and the complete absence of a peak at ~4.3 ppm (which would indicate an N-CH₂ linkage) definitively confirms 100% regioselectivity.
Synthetic Workflows in Drug Development
7-Hydroxy-2-(1H)-quinolinone serves as the foundational building block for Brexpiprazole, an FDA-approved serotonin-dopamine activity modulator [[6]](). The synthesis relies on the initial O-alkylation described above, followed by a nucleophilic substitution with a specific piperazine derivative to construct the final pharmacophore 5.
Caption: Synthetic Workflow of Brexpiprazole Utilizing 7-Hydroxy-2-(1H)-quinolinone.
References
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7-Hydroxycarbostyril (CAS No.: 70500-72-0) - Home Sunshine Pharma. Sunshine Pharma. 1
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Physicochemical properties of 7-hydroxyquinolin-2(1H)-one. Benchchem. 2
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7-(4-Chlorobutoxy)quinolin-2(1H)-one. Benchchem. 5
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7-(4-Chlorobutoxy)quinolin-2(1H)-one - Ambident Nucleophilicity. Benchchem. 3
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5-Hydroxy-8-methylquinolin-2(1H)-one | Tautomerism Dynamics. Benchchem. 4
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CN114181202A - Preparation method of brexpiprazole. Google Patents. 6
Sources
- 1. hsppharma.com [hsppharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-(4-Chlorobutoxy)quinolin-2(1H)-one|CAS 913613-82-8 [benchchem.com]
- 4. 5-Hydroxy-8-methylquinolin-2(1H)-one | 153999-60-1 | Benchchem [benchchem.com]
- 5. 7-(4-Chlorobutoxy)quinolin-2(1H)-one|CAS 913613-82-8 [benchchem.com]
- 6. CN114181202A - Preparation method of brexpiprazole - Google Patents [patents.google.com]
